1-Ethyl-4-(2-furoyl)piperazine

Anticancer Prostate Cancer Cytotoxicity

This conformationally characterized (chair, X-ray) N-ethyl-2-furoylpiperazine provides a structurally validated, intermediate-LogP (~1.0) core that enables reliable DU145 prostate cancer cytotoxicity benchmarking, reduces false-negative risks in molecular docking, and serves as a versatile scaffold for CNS-penetrant and antibacterial lead optimization campaigns. Researchers requiring a crystallographically defined, high-purity reference for structure-activity relationship studies should procure this compound to ensure assay-to-assay reproducibility.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B263818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-(2-furoyl)piperazine
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)C2=CC=CO2
InChIInChI=1S/C11H16N2O2/c1-2-12-5-7-13(8-6-12)11(14)10-4-3-9-15-10/h3-4,9H,2,5-8H2,1H3
InChIKeyDPFZNKFALBEQBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-4-(2-furoyl)piperazine: Core Physicochemical and Structural Baseline for Procurement


1-Ethyl-4-(2-furoyl)piperazine (CAS 546090-65-7), also designated as (4-ethylpiperazin-1-yl)(furan-2-yl)methanone, is a substituted piperazine derivative characterized by the presence of an N-ethyl group on the piperazine ring and a 2-furoyl carbonyl moiety [1]. This small molecule (molecular weight 208.26 g/mol; formula C11H16N2O2) is primarily utilized as a research chemical and building block in medicinal chemistry . Single-crystal X-ray diffraction analysis has confirmed the stable chair conformation of the piperazine ring and the overall molecular geometry, providing a defined structural baseline for computational modeling and structure-activity relationship (SAR) studies [2].

Why 1-Ethyl-4-(2-furoyl)piperazine Cannot Be Interchanged with Unsubstituted or Bulkier Piperazine Analogs


The ethyl substituent on the piperazine nitrogen of 1-ethyl-4-(2-furoyl)piperazine introduces a specific modulation of lipophilicity and steric bulk that is absent in the unsubstituted analog 1-(2-furoyl)piperazine and is significantly altered in bulkier derivatives such as 1-benzyl-4-(2-furoyl)piperazine [1]. This structural variation directly impacts membrane permeability, target binding kinetics, and metabolic stability—parameters that are not linearly scalable across the furoylpiperazine series . Consequently, SAR campaigns relying on in-class analogs without precise control of the N-substituent risk invalidating potency, selectivity, or pharmacokinetic correlations established with the ethyl-substituted core .

Quantitative Differentiation of 1-Ethyl-4-(2-furoyl)piperazine: Head-to-Head and Cross-Study Evidence


Cytotoxic Selectivity Against DU145 Prostate Cancer Cells Relative to Other Piperazine Derivatives

Preliminary cytotoxic screening revealed that 1-ethyl-4-(2-furoyl)piperazine exhibits strong and selective inhibitory activity against DU145 human prostate cancer cells [1]. In cross-study comparison, the compound's activity aligns with potent piperazine derivatives reported to achieve IC50 values below 2 μM in DU145 assays, whereas structurally distinct piperazines (e.g., naringenin-piperazine conjugates) exhibit IC50 values exceeding 10 μM in the same cell line [2][3]. The selectivity for DU145 over other prostate cancer lines (e.g., PC-3, LNCaP) remains to be fully quantified, but the initial data suggests a target engagement profile that differentiates it from broader-spectrum cytotoxic piperazines.

Anticancer Prostate Cancer Cytotoxicity DU145

Physicochemical Differentiation: LogP and Molecular Weight Comparison with Furoylpiperazine Analogs

1-Ethyl-4-(2-furoyl)piperazine occupies a strategic intermediate position in the furoylpiperazine chemical space: its calculated XLogP of 1.0 [1] is substantially lower than the bulkier 1-benzyl-4-(2-furoyl)piperazine (LogP = 1.86) and moderately higher than the unsubstituted 1-(2-furoyl)piperazine (estimated LogP ~0.5) . The molecular weight (208.26 g/mol) also falls between the unsubstituted analog (180.20 g/mol) and the benzyl derivative (270 g/mol), offering a tunable balance of permeability and solubility for lead optimization .

Lipophilicity Drug Design Physicochemical Properties ADME

Structural Confirmation: Single-Crystal X-Ray Diffraction Validates Minimum Energy Chair Conformation

Single-crystal X-ray diffraction analysis of 1-ethyl-4-(2-furoyl)piperazine reveals that the piperazine ring adopts a stable, minimum energy chair conformation in the solid state [1]. This conformation is energetically favorable and may influence molecular recognition events with biological targets. In contrast, the unsubstituted 1-(2-furoyl)piperazine has not been reported with an analogous high-resolution crystal structure, limiting its utility in structure-based drug design . The chair conformation of the target compound provides a defined starting geometry for docking and molecular dynamics simulations, reducing uncertainty in computational predictions.

Crystallography Structural Biology Molecular Modeling Conformational Analysis

Class-Level Antibacterial Activity: Furoylpiperazine Core Exhibits Potent MIC Against Pathogens

While direct antibacterial data for 1-ethyl-4-(2-furoyl)piperazine are not yet reported, N-sulfonated derivatives of the core 2-furoylpiperazine scaffold exhibit potent minimum inhibitory concentration (MIC) values comparable to ciprofloxacin against pathogenic bacteria [1]. The unsubstituted 1-(2-furoyl)piperazine serves as the parent compound for these antibacterial sulfonamides, demonstrating that the 2-furoylpiperazine moiety is a privileged scaffold for antibacterial activity. Introduction of the ethyl substituent, as in the target compound, may further modulate antibacterial spectrum and cytotoxicity profile—a hypothesis testable via follow-on derivatization .

Antibacterial MIC Drug Discovery Infectious Disease

GPR35 Agonist Activity Inferred from Furoylpiperazine Pharmacophore

The 2-furoylpiperazine motif is a recognized pharmacophore for GPR35 receptor agonism, with structurally related compounds demonstrating nanomolar potency in functional assays [1]. For instance, a close furoylpiperazine analog exhibits a Ki of 6 nM in competitive binding to human GPR35 expressed in CHO-K1 cells and an EC50 of 1.10 nM in DMR agonist assays [2]. While direct data for 1-ethyl-4-(2-furoyl)piperazine are absent, the ethyl substituent may confer improved metabolic stability or target residence time relative to the unsubstituted core—a hypothesis supported by SAR trends in other GPCR-targeting piperazines .

GPR35 GPCR Agonist Immunology Inflammation

Optimal Use Cases for 1-Ethyl-4-(2-furoyl)piperazine in Research and Early Discovery


Prostate Cancer Cell Line Screening and SAR Studies

Utilize 1-ethyl-4-(2-furoyl)piperazine as a reference compound in DU145 prostate cancer cytotoxicity assays. Its selective activity against DU145 cells, as indicated by preliminary screening [1], makes it suitable for establishing baseline activity when profiling novel piperazine-based anticancer agents. Researchers can employ this compound to benchmark the performance of newly synthesized derivatives and to elucidate structural determinants of prostate cancer cell selectivity.

Physicochemical Property Optimization in CNS Drug Discovery

Leverage the intermediate LogP (1.0) and molecular weight (208.26 g/mol) of 1-ethyl-4-(2-furoyl)piperazine to fine-tune the lipophilicity of lead series targeting CNS receptors [2]. The compound's calculated XLogP positions it favorably within the optimal range for blood-brain barrier penetration (typically LogP 1-3), offering a balanced starting point for medicinal chemistry campaigns that require both CNS exposure and metabolic stability.

Structure-Based Drug Design Using Validated 3D Coordinates

Employ the experimentally determined crystal structure of 1-ethyl-4-(2-furoyl)piperazine [3] as a high-confidence template for molecular docking and virtual screening. The chair conformation of the piperazine ring and the orientation of the furoyl group provide a reliable starting geometry for building pharmacophore models and for conducting rigid or flexible docking against target proteins, reducing the risk of false-negative predictions arising from inaccurate force-field minimized conformations.

Antibacterial Lead Generation via N-Alkylation

Use 1-ethyl-4-(2-furoyl)piperazine as a core scaffold for the synthesis of N-sulfonated or N-alkylated antibacterial agents. Given that N-sulfonated derivatives of the parent 2-furoylpiperazine exhibit potent MIC values comparable to ciprofloxacin [4], the ethyl-substituted analog may serve as a starting point for generating novel analogs with improved antibacterial spectrum, reduced hemolytic toxicity, or enhanced metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-4-(2-furoyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.